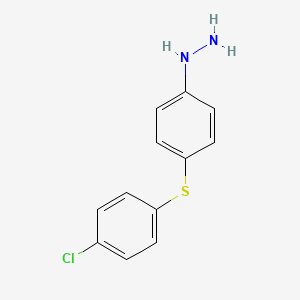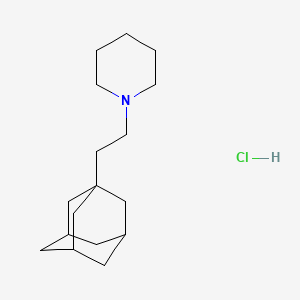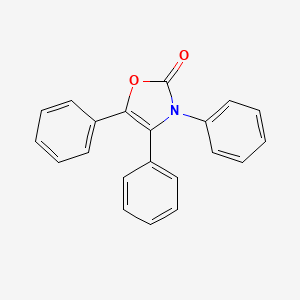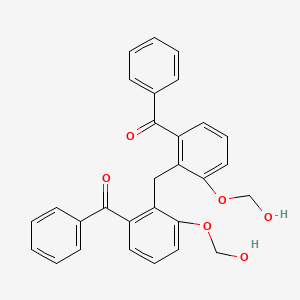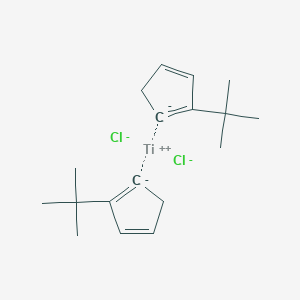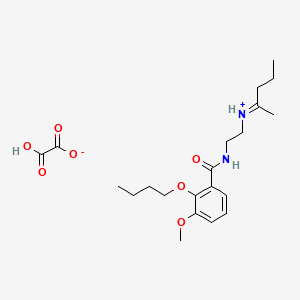
3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- is a complex organic compound with the molecular formula C13H14 and a molecular weight of 170.2503 . This compound is characterized by its unique structure, which includes a methanocyclobutane ring fused to a naphthalene system. It is known for its stereoisomerism, which contributes to its distinct chemical properties.
Métodos De Preparación
The synthesis of 3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. Its unique structure allows it to bind to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- include other methanocyclobutane derivatives and naphthalene-based compounds. What sets this compound apart is its specific stereochemistry and the resulting unique chemical properties. Some similar compounds include:
- Methanocyclobutane
- Naphthalene derivatives
- Other fused ring systems
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
67109-90-4 |
|---|---|
Fórmula molecular |
C13H14 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
tetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene |
InChI |
InChI=1S/C13H14/c1-2-4-9-8(3-1)12-7-13(9)11-6-5-10(11)12/h1-4,10-13H,5-7H2 |
Clave InChI |
SHMYIFLHMQKIPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1C3CC2C4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)
